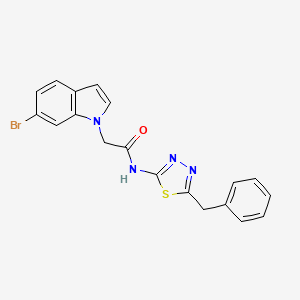![molecular formula C24H23F3N4O4 B14936468 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide](/img/structure/B14936468.png)
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzazepine core, which is known for its diverse biological activities, and a benzimidazole moiety, which is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide typically involves multiple steps
Preparation of Benzazepine Core: The benzazepine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzylamine with a suitable diketone can yield the benzazepine structure.
Introduction of Benzimidazole Moiety: The benzimidazole moiety can be introduced via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative, such as a trifluoromethyl-substituted acetic acid.
Final Coupling: The final step involves coupling the benzazepine core with the benzimidazole moiety using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed to replace certain substituents with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound’s structural features suggest potential pharmacological activities, making it a candidate for drug development and medicinal chemistry research.
Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzazepine core may interact with neurotransmitter receptors, while the benzimidazole moiety could inhibit specific enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid: Shares the benzazepine core but lacks the benzimidazole moiety.
Ethyl (7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetate: Similar structure with an ethyl ester group instead of the benzimidazole moiety.
Uniqueness
The presence of both the benzazepine core and the benzimidazole moiety in 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide makes it unique. This combination of structural features may confer distinct biological activities and chemical properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C24H23F3N4O4 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C24H23F3N4O4/c1-34-19-11-15-7-9-30(22(33)13-16(15)12-20(19)35-2)14-21(32)28-8-10-31-18-6-4-3-5-17(18)29-23(31)24(25,26)27/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H,28,32) |
InChI Key |
JELWOPQIARCDIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide](/img/structure/B14936392.png)
![N-(3-hydroxypropyl)-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B14936399.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan](/img/structure/B14936400.png)
![2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14936408.png)
![N-{[2-(3-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-leucine](/img/structure/B14936413.png)

![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide](/img/structure/B14936418.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B14936429.png)
![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)

![N-(4-bromophenyl)-2-{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetamide](/img/structure/B14936447.png)
![Ethyl 4-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)benzoate](/img/structure/B14936455.png)

![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B14936465.png)
